ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of a bromine atom into the benzofuran ring.
Esterification: Formation of the ester group at the carboxylate position.
Methoxylation: Introduction of the methoxy group on the benzoyloxy moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Imidazopyridine Analogues: Known for their applications in medicinal chemistry, particularly in the treatment of infectious diseases.
Biological Activity
Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
- IUPAC Name : Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Molecular Formula : C20H17BrO6
- CAS Number : 384800-22-0
- Molecular Weight : 433.249 g/mol
Research indicates that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. It operates through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with significant effects observed at nanomolar concentrations.
- Induction of Apoptosis : Studies demonstrate that this compound can induce apoptosis in cancer cells, which is critical for preventing tumor growth.
- Molecular Targeting : The compound has been investigated for its ability to target specific kinases involved in cancer progression, such as CDK2 and GSK-3β.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 3.45 | Inhibition of proliferation |
HeLa | 4.53 | Induction of apoptosis |
MCF-7 | 2.27 | Dual inhibition of CDK2/GSK-3β |
These results indicate that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential utility in cancer therapy.
Case Studies
- Lung Cancer Study : In a study published in European Journal of Medicinal Chemistry, ethyl 6-bromo derivatives were synthesized and screened for anticancer activity against A549 cells. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug doxorubicin, indicating superior efficacy in inhibiting lung cancer cell growth .
- Cervical Cancer Research : Another investigation focused on the effects of this compound on HeLa cells demonstrated morphological changes indicative of apoptosis and confirmed its role as a potent inhibitor of cervical cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate with key molecular targets like ERK2 and FGFR2. These studies revealed strong interactions between the compound and the active sites of these proteins, supporting its role as a potential therapeutic agent .
Properties
IUPAC Name |
ethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWEWOLFGUFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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